1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-8-2-4-9(5-3-8)13(12)7-1-6-11-13/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVWGNRLFQDXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=S(=O)(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide can be synthesized through a cyclization reaction involving 4-bromoacetophenone and thiourea in the presence of a catalyst such as iodine . The reaction typically occurs under reflux conditions in ethanol, yielding the desired thiazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 1-phenyl-4,5-dihydro-3H-1,2-thiazole 1-oxide.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, a study synthesized several thiazole derivatives, including those based on 1-(4-bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide. These compounds were evaluated for their antibacterial and antifungal activities using the microbroth dilution technique against various pathogens. Some exhibited significant antimicrobial activity, indicating potential as therapeutic agents for treating infections caused by resistant strains of bacteria and fungi .
Antituberculosis Activity
In addition to general antimicrobial properties, certain derivatives of thiazole compounds have been assessed for their efficacy against Mycobacterium tuberculosis. The preliminary results indicated that some synthesized compounds demonstrated promising antituberculosis activity, suggesting a potential application in the development of new anti-tubercular agents .
Cancer Research
Thiazole derivatives have also been investigated for their anticancer properties. The compound's ability to interact with biological targets involved in cancer cell proliferation has been explored in various studies. For instance, structural modifications of thiazole rings have been shown to enhance cytotoxicity against specific cancer cell lines, making them candidates for further development as anticancer drugs .
Material Science Applications
Synthesis of New Materials
The synthesis of thiazole-based compounds has led to the development of new materials with unique properties. For example, the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles has been reported, which combines the pharmacophoric elements of pyrazoles and thiazoles. These materials are characterized by their structural integrity and potential applications in drug formulation and delivery systems .
Crystallography Studies
Recent studies have utilized single crystal diffraction techniques to determine the structures of thiazole derivatives. These studies provide insights into the intermolecular interactions that can influence the physical properties of materials derived from thiazole compounds. Understanding these interactions is crucial for designing materials with specific functionalities, such as enhanced solubility or stability under physiological conditions .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Type | Tested Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | 32 µg/mL |
| This compound | Antifungal | C. albicans | 16 µg/mL |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical Cancer) | 10 µM |
| This compound | MCF7 (Breast Cancer) | 15 µM |
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide involves its interaction with biological targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison
Compound 1 : 1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-Oxide
- Molecular Formula: C₉H₇BrNOS
- Core Structure : Dihydrothiazole oxide ring with a 4-bromophenyl substituent and pyrazolyl benzoxazole extension.
- Pharmacological Profile : Combines activities of thiazole (anti-inflammatory), pyrazole (antimicrobial), and benzoxazole (antitumor) .
- Structural Features : Puckered thiazole ring (amplitude q and phase angle φ parameters derived from crystallographic analysis using SHELX software ). The puckering may enhance binding specificity in biological targets .
Compound 2 : 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazole-5-thione (CAS 22347-29-1)
- Molecular Formula : C₇H₅BrN₄S
- Core Structure : Tetrazole thione ring with a 4-bromophenyl group.
- Pharmacological Profile: Not explicitly reported in evidence; tetrazole derivatives are generally associated with agrochemical, antiviral, or metal-chelating applications.
- Structural Features : Likely planar tetrazole ring due to conjugation, contrasting with the puckered thiazole oxide in Compound 1 .
Data Table : Comparative Overview
Key Research Findings
- Bioactivity : Compound 1’s multi-heterocyclic architecture likely enhances binding affinity compared to simpler structures like Compound 2. Thiazole and pyrazole synergism may broaden its therapeutic scope .
- Structural Dynamics : The puckered thiazole ring in Compound 1 (analyzed via SHELX ) contrasts with planar tetrazole systems. Puckering may stabilize ligand-receptor interactions by matching target site geometry .
- Crystallographic Validation : Compound 1’s structure was validated using SHELXL, ensuring high accuracy in bond lengths and angles . In contrast, Compound 2’s commercial availability suggests standardized characterization but lacks detailed validation data .
Limitations and Opportunities
- Compound 1: Limited solubility due to bulky substituents may hinder bioavailability. Structural analogs with polar groups could address this.
Biological Activity
1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing upon diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiazole derivatives with brominated phenyl compounds. The structural integrity and purity of the synthesized compound are usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Antitumor Activity
Recent studies have highlighted the antiproliferative properties of thiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 1.61 ± 0.92 | Induction of apoptosis via Bcl-2 inhibition |
| HepG2 (Liver) | 1.98 ± 1.22 | Cell cycle arrest at G2/M phase |
| HT-29 (Colorectal) | 2.34 ± 0.45 | Inhibition of EGFR signaling |
The mechanism by which this compound exerts its anticancer effects includes the inhibition of key oncogenic pathways such as EGFR and BRAF V600E, which are crucial for tumor growth and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. Studies indicate that it possesses activity against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial effects are believed to arise from the compound's ability to disrupt bacterial cell wall synthesis and inhibit DNA replication .
Case Studies
A notable case study involved the application of this compound in combination therapies for cancer treatment. The synergistic effects observed when combined with standard chemotherapy agents suggest a potential for enhanced therapeutic efficacy while reducing side effects.
Research Findings
In a comparative study on thiazole derivatives, it was found that modifications in the thiazole ring significantly influenced biological activity. For instance, compounds with electron-donating groups on the phenyl ring exhibited increased cytotoxicity against cancer cells . Furthermore, structure-activity relationship (SAR) analyses have indicated that specific substitutions can enhance both antiproliferative and antimicrobial activities .
Q & A
(Basic) What are the common synthetic routes for preparing 1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide?
Answer:
Synthesis typically involves cyclocondensation reactions. For example, refluxing substituted benzaldehyde derivatives with aminotriazole precursors in ethanol or DMSO, catalyzed by glacial acetic acid, yields thiazole derivatives. Similar protocols (e.g., triazine-based reactions) require controlled temperature (40–100°C) and inert atmospheres to prevent oxidation . Solvent choice (polar aprotic vs. protic) and reaction duration (12–18 hours) critically influence yield and purity. Post-synthesis, vacuum distillation and recrystallization (e.g., water-ethanol mixtures) are standard purification steps .
(Basic) What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~533 cm⁻¹, C=N vibrations at ~1593 cm⁻¹) .
- NMR : ¹H-NMR (DMSO-d₆) resolves aromatic protons (δ 6.10–8.01 ppm) and methyl groups (δ 2.55 ppm) .
- X-ray Diffraction (XRD) : SHELX programs refine crystal structures, reporting bond lengths/angles and confirming stereochemistry. SHELXL handles high-resolution data and twinning corrections .
- Mass Spectrometry : EI-MS confirms molecular ion peaks (e.g., M+1 at 464) .
(Advanced) How can synthetic yields be optimized for derivatives of this compound?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMSO, DMF) enhance reactivity for cyclization .
- Catalyst Tuning : Acidic catalysts (e.g., glacial acetic acid) improve condensation efficiency, while bases may deprotonate intermediates .
- Temperature Gradients : Reactions at 40–60°C balance kinetics and side-product formation .
- In-situ Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to avoid decomposition .
(Advanced) How should researchers resolve contradictions in spectroscopic data during structure elucidation?
Answer:
- Cross-Validation : Combine NMR (¹H, ¹³C, 2D-COSY) with high-resolution MS to confirm molecular formulas.
- Crystallographic Validation : Use SHELX-refined XRD data to resolve ambiguities in regiochemistry or stereochemistry .
- Comparative Analysis : Match IR/NMR peaks with literature (e.g., C=S stretches at ~1212 cm⁻¹ in thiazole derivatives ).
(Advanced) What computational methods support the study of this compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (HOMO-LUMO gaps) and reaction pathways for electrophilic substitution.
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability, validated against XRD data .
- Docking Studies : Models interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
(Basic) What safety protocols are essential when handling this compound?
Answer:
- Storage : Keep in airtight containers in dry, ventilated areas (≤25°C), away from light and oxidizers .
- Handling : Use PPE (gloves, goggles), and avoid inhalation/contact.
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .
(Advanced) How to design biological activity studies for this compound?
Answer:
- Derivative Synthesis : Modify substituents (e.g., fluorophenyl, methoxyphenyl) to enhance bioavailability .
- In-vitro Assays : Test against cell lines (e.g., cancer, microbial) using MTT or agar diffusion methods.
- Mechanistic Studies : Use fluorescence spectroscopy or ELISA to quantify target binding (e.g., enzyme inhibition) .
(Advanced) How to validate crystallographic data for novel derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
